2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol
Description
2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol is a synthetic phenolic derivative characterized by a central benzene ring substituted with two methoxy (-OCH₃) groups at the 2- and 6-positions and a [(pentan-3-ylamino)methyl] group at the 4-position. The pentan-3-ylamino moiety introduces a branched alkyl chain, enhancing lipophilicity compared to shorter or linear alkyl analogs.
Properties
IUPAC Name |
2,6-dimethoxy-4-[(pentan-3-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-11(6-2)15-9-10-7-12(17-3)14(16)13(8-10)18-4/h7-8,11,15-16H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUNDVEERAKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol typically involves the reaction of 2,6-dimethoxyphenol with an appropriate amine, such as pentan-3-ylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include formaldehyde and a suitable catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced phenolic derivatives .
Scientific Research Applications
2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[(pentan-3-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The aminoalkyl side chain may also play a role in modulating the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs differing in substituent groups at the 4-position. Key differences in molecular weight, functional groups, and inferred properties are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Lipophilicity: The pentan-3-ylamino group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the methylamino analog (logP ~1.8) . This may enhance membrane permeability but reduce aqueous solubility. Allyl and propenyl derivatives (logP ~2.0–2.5) balance hydrophobicity and volatility, making them suitable for topical or aromatic applications .
Biological Interactions: The tertiary amine in the pentan-3-ylamino group could enable hydrogen bonding or ionic interactions with biological targets, unlike the non-polar allyl/propenyl groups. Allyl/propenyl derivatives are associated with antioxidant or antimicrobial activity due to their conjugated double bonds .
Synthetic Accessibility: The methylamino analog (C₁₀H₁₅NO₃) is simpler to synthesize, as reflected in its commercial availability . The pentan-3-ylamino variant requires multi-step synthesis, including reductive amination of a pentan-3-ylamine precursor.
Research Findings and Gaps
- Biological Activity: While 4-allyl-2,6-dimethoxyphenol shows antifungal properties , the pentan-3-ylamino derivative’s bioactivity remains unstudied.
- Thermodynamic Stability : The branched pentan-3-yl group may confer steric stability, reducing oxidation rates compared to allyl/propenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
